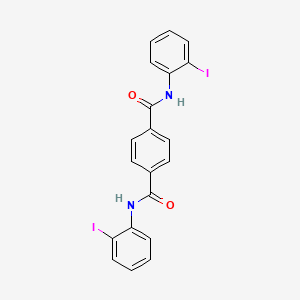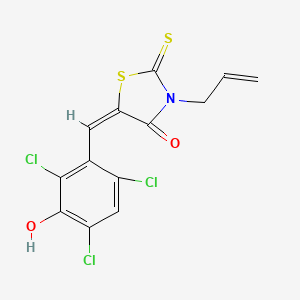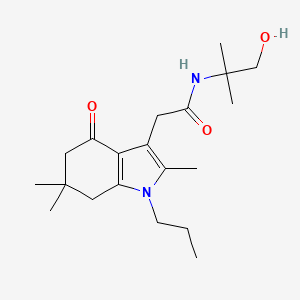![molecular formula C19H17FN2O B4932976 N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine, also known as GSK2330672, is a small molecule inhibitor that has shown potential in treating various diseases.
Mecanismo De Acción
N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine exerts its effects by inhibiting the activity of JAK2, TYK2, and SYK kinases. These kinases play a crucial role in the regulation of immune response and cell growth. By inhibiting their activity, this compound can reduce inflammation and cell proliferation, which may be beneficial in treating various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and cell proliferation in various cell types. It has also been shown to inhibit the production of cytokines, which are involved in the regulation of immune response. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine is its specificity for JAK2, TYK2, and SYK kinases. This makes it a useful tool in studying the role of these kinases in various diseases. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine. One area of interest is its potential in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, the development of more soluble analogs of this compound may improve its utility in various experiments.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown potential in treating various diseases. Its specificity for JAK2, TYK2, and SYK kinases makes it a useful tool in studying the role of these kinases in various diseases. Further research is needed to determine its optimal dosage and administration route, as well as its potential in treating autoimmune disorders.
Métodos De Síntesis
The synthesis of N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine involves several steps, including the reaction of 4-fluorobenzyl alcohol with 4-chlorobenzaldehyde, followed by a nucleophilic substitution reaction with 2-pyridinamine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that it can inhibit the activity of several kinases, including JAK2, TYK2, and SYK, which are involved in the regulation of immune response and cell growth.
Propiedades
IUPAC Name |
N-[[4-[(4-fluorophenyl)methoxy]phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-8-4-16(5-9-17)14-23-18-10-6-15(7-11-18)13-22-19-3-1-2-12-21-19/h1-12H,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJMFOVQJIITDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)

![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)
![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)
![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)

![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)


